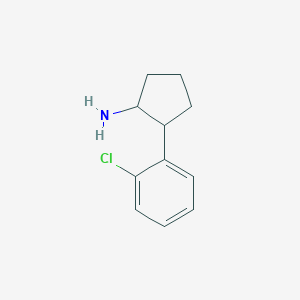2-(2-Chlorophenyl)cyclopentan-1-amine
CAS No.: 1247340-94-8
Cat. No.: VC3185444
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247340-94-8 |
|---|---|
| Molecular Formula | C11H14ClN |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)cyclopentan-1-amine |
| Standard InChI | InChI=1S/C11H14ClN/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11H,3,5,7,13H2 |
| Standard InChI Key | GNPPIVFFQGMMCI-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)N)C2=CC=CC=C2Cl |
| Canonical SMILES | C1CC(C(C1)N)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Identification
Molecular Structure
2-(2-Chlorophenyl)cyclopentan-1-amine consists of a cyclopentane ring with two key substituents: an amine group (-NH₂) at position 1 and a 2-chlorophenyl group at position 2. The structure can be derived from its ketone precursor, 2-(2-chlorophenyl)cyclopentan-1-one, which appears in the literature . The conversion from ketone to amine would involve reductive amination, a common transformation in organic synthesis.
Chemical Identifiers
Based on structural analysis and comparison with similar compounds, the following identifiers can be established:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClN |
| Molecular Weight | Approximately 195.69 g/mol |
| SMILES Notation | NC1CCCC1C2=CC=CC=C2Cl |
| Classification | Cyclic amine, organochlorine compound |
The molecular structure bears similarity to 2-(4-chlorophenyl)cyclopropan-1-amine (CID 3017232), though with significant differences in the positioning of the chlorine atom and the ring size .
Physical and Chemical Properties
| Property | Predicted Value/Characteristic |
|---|---|
| Physical State | Likely solid at room temperature |
| Color | Probably white to off-white crystalline solid |
| Solubility | Likely poorly soluble in water; soluble in organic solvents such as methanol, ethanol, and chloroform |
| Melting Point | Expected to be between 70-120°C (based on similar amines) |
Chemical Reactivity
The compound contains two reactive centers: the amine group and the chloro-substituted aromatic ring.
The primary amine functionality makes it susceptible to various reactions:
-
Acylation to form amides
-
Alkylation to form secondary and tertiary amines
-
Schiff base formation with aldehydes and ketones
-
Salt formation with acids
The chlorophenyl moiety influences the compound's reactivity and biological activity, similar to how it affects 2-(2-chlorophenyl)cyclopentan-1-one.
Synthesis Approaches
From Ketone Precursor
The most straightforward approach would involve reductive amination of 2-(2-chlorophenyl)cyclopentan-1-one, which is documented in the search results . This two-step process would include:
-
Formation of an imine intermediate with ammonia or ammonium salts
-
Reduction of the imine with suitable reducing agents (NaBH₄, NaCNBH₃, or catalytic hydrogenation)
Via Hydroxylamine Intermediates
Another potential route could involve the formation of an oxime from the ketone, followed by reduction:
-
Reaction of 2-(2-chlorophenyl)cyclopentan-1-one with hydroxylamine to form an oxime
-
Reduction of the oxime to the amine using LiAlH₄ or catalytic hydrogenation
The detailed procedure for preparing (2-chlorophenyl)cyclopentyl ketone mentioned in search result could serve as a starting point for synthesizing the target amine compound.
Structural Analogs and Relationships
Comparison with Related Compounds
Several structurally related compounds appear in the search results, providing context for understanding the target molecule:
Analytical Characterization
Spectroscopic Properties
Predicted spectroscopic characteristics based on structural features:
Nuclear Magnetic Resonance (NMR)
| Nucleus | Expected Signals |
|---|---|
| ¹H NMR | Amine protons (~1.5-2.5 ppm); cyclopentane ring protons (~1.5-2.2 ppm); proton at C2 (~2.8-3.2 ppm); aromatic protons (~7.1-7.6 ppm) |
| ¹³C NMR | Aromatic carbons (~125-135 ppm); carbons bearing functional groups (~50-60 ppm); cyclopentane ring carbons (~20-40 ppm) |
Mass Spectrometry
Expected fragmentation patterns would include loss of the amine group, cleavage of the bond between the cyclopentane ring and the phenyl group, and fragmentation of the cyclopentane ring.
Chromatographic Behavior
The compound would likely exhibit retention characteristics similar to other amines on reverse-phase HPLC, with significant influence from the chlorophenyl group. Gas chromatography might require derivatization of the amine group for optimal analysis.
Biological Considerations
Structure-Activity Relationships
The specific positioning of the chlorine atom at the ortho position of the phenyl ring could significantly influence:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume